L-Fructose

Descripción general

Descripción

L-Fructose: is a naturally occurring ketohexose, commonly referred to as fruit sugar. It is a simple ketonic monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. This compound is known for its sweet taste and is widely used in the food industry as a sweetener. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : L-Fructose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of glucose using glucose isomerase to produce fructose. This process can be carried out under mild conditions, typically at a pH of 7-8 and a temperature of 60-70°C. Another method involves the use of immobilized enzymes, such as glucose isomerase, to convert glucose to fructose in a continuous flow reactor .

Industrial Production Methods: : Industrially, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using acid or enzyme hydrolysis. The resulting glucose is then isomerized to fructose using glucose isomerase. The fructose is then separated and purified through chromatographic methods to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: : L-Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: : this compound can be oxidized to produce hydroxymethylfurfural (HMF) under acidic conditions. This reaction is commonly used in the food industry to produce flavoring agents .

Reduction: : this compound can be reduced to produce sugar alcohols, such as sorbitol, using hydrogenation reactions. This process typically involves the use of a metal catalyst, such as nickel, under high pressure and temperature .

Substitution: : this compound can undergo substitution reactions to form various derivatives. For example, it can react with acetic anhydride to produce fructose acetate, which is used in the synthesis of other organic compounds .

Common Reagents and Conditions

Oxidation: Acidic conditions, typically using sulfuric acid or hydrochloric acid.

Reduction: Hydrogen gas and a metal catalyst, such as nickel or platinum.

Substitution: Acetic anhydride or other acylating agents.

Major Products

Oxidation: Hydroxymethylfurfural (HMF)

Reduction: Sorbitol

Substitution: Fructose acetate

Aplicaciones Científicas De Investigación

Nutritional and Dietary Applications

L-Fructose is commonly utilized as a sweetener in food products. Its low glycemic index makes it a favorable alternative to sucrose and glucose, particularly for individuals managing diabetes.

Key Benefits:

- Low Glycemic Index: this compound does not cause rapid spikes in blood sugar levels, making it suitable for diabetic diets .

- Sweetness Profile: It is sweeter than glucose, allowing for lower quantities to be used in formulations, which can reduce caloric intake .

Table 1: Comparison of Sweetness and Glycemic Index

| Sweetener | Sweetness Relative to Sucrose | Glycemic Index |

|---|---|---|

| Sucrose | 1.0 | 65 |

| Glucose | 1.0 | 100 |

| This compound | 1.5 | 19 |

Pharmaceutical Applications

This compound has found numerous applications in the pharmaceutical industry:

- Stabilizers and Excipients: It is used as a stabilizer in drug formulations due to its ability to maintain the integrity of active ingredients during storage .

- Controlled Release Systems: Fructans derived from this compound are being explored as carriers for controlled drug release, enhancing therapeutic efficacy while minimizing side effects .

- Vaccine Adjuvants: Recent studies indicate that fructan polysaccharides can enhance immune responses when used as adjuvants in vaccines .

Case Study: Vaccine Development Using Fructans

A study demonstrated that incorporating fructan polysaccharides in vaccine formulations increased antibody production significantly compared to control groups without these additives .

Biochemical Research

This compound plays a critical role in metabolic studies due to its unique metabolic pathway. It is primarily metabolized in the liver, influencing lipid metabolism and insulin sensitivity.

Key Findings:

- Metabolic Pathway Insights: Research indicates that high fructose consumption can lead to increased triglyceride levels and insulin resistance, contributing to metabolic syndrome .

- Impact on Lipid Profiles: Long-term fructose consumption has been linked to dyslipidemia, highlighting the need for further research on its health implications .

Table 2: Effects of Fructose on Lipid Profiles

| Study Duration | Fructose Intake (g/day) | Change in Triglycerides (%) | Change in Insulin Sensitivity (%) |

|---|---|---|---|

| 2 Weeks | 50 | +20 | -10 |

| 8 Weeks | 100 | +30 | -25 |

| 10 Weeks | 150 | +40 | -35 |

Industrial Applications

This compound is also significant in industrial applications:

- Production of HMF (5-Hydroxymethylfurfural): this compound serves as a precursor for HMF, a valuable chemical used in biofuel production and as a platform for synthesizing various compounds .

- Biobased Alternatives: The conversion of this compound into biobased chemicals represents an eco-friendly alternative to petroleum-derived products .

Case Study: HMF Production from this compound

Research has shown that optimizing reaction conditions for converting this compound into HMF can yield high concentrations of this compound, supporting its viability as a sustainable chemical feedstock .

Mecanismo De Acción

L-Fructose exerts its effects through various molecular targets and pathways. In the body, this compound is metabolized primarily in the liver, where it is phosphorylated by fructokinase to produce fructose-1-phosphate. This intermediate is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde, which enter glycolysis and gluconeogenesis pathways .

The metabolism of this compound bypasses the regulatory step of phosphofructokinase in glycolysis, leading to increased production of triglycerides and glucose. This can result in metabolic disturbances, such as insulin resistance and fatty liver disease, when consumed in excess .

Comparación Con Compuestos Similares

L-Fructose is similar to other monosaccharides, such as glucose and galactose, but it has unique properties that distinguish it from these compounds.

Similar Compounds

D-Fructose: The enantiomer of this compound, commonly found in nature and used as a sweetener.

Glucose: An aldohexose that is a primary source of energy for cells.

Galactose: An aldohexose that is a component of lactose and is metabolized in the liver.

Uniqueness: : this compound is unique in its ability to bypass the regulatory step of phosphofructokinase in glycolysis, leading to distinct metabolic effects. It is also more soluble in water and has a higher sweetness compared to glucose and galactose .

Actividad Biológica

L-Fructose, a naturally occurring monosaccharide, is known for its significant biological activities and health implications. This article explores its metabolic pathways, effects on various health conditions, and implications for human health based on diverse research findings.

Metabolism of this compound

This compound is primarily absorbed in the intestine and transported into cells via the GLUT5 transporter. Once inside the cell, it is phosphorylated by fructokinase to form fructose-1-phosphate (F-1-P), which can enter various metabolic pathways:

- Glycolysis : Fructose can be converted into intermediates that feed into glycolysis, contributing to energy production.

- Lipid Metabolism : Excessive fructose intake has been linked to increased de novo lipogenesis (DNL), leading to elevated triglyceride levels and potential fatty liver disease .

1. Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies indicate that high fructose consumption can lead to hepatic steatosis and inflammation. In animal models, diets high in fructose resulted in significant upregulation of hepatic LCN-2 expression and oxidative stress markers . The following table summarizes key findings related to fructose's impact on liver health:

2. Obesity and Insulin Resistance

Fructose has been implicated in the development of obesity and insulin resistance. Studies show that fructose consumption does not stimulate leptin secretion acutely but may increase fasting leptin levels with chronic intake . Additionally, fructose-sweetened beverages have been associated with higher postprandial triglyceride levels compared to glucose .

3. Cancer Metabolism

Emerging research suggests that certain tumors may preferentially utilize fructose as a fuel source, enhancing their growth through pro-tumoral signaling pathways. This phenomenon highlights the need for further investigation into the role of dietary sugars in cancer progression .

Case Study 1: Fructose and Liver Health

A randomized crossover study involving healthy young men demonstrated that a beverage high in fructose impaired hepatic insulin sensitivity compared to glucose beverages. The study noted significant increases in LDL cholesterol levels associated with high-fructose intake .

Case Study 2: Fructose Consumption and Cancer

Research has shown that certain cancer cells exhibit heightened sensitivity to fructose, suggesting a potential therapeutic target. The metabolic pathways activated by fructose could be leveraged for cancer treatment strategies .

Propiedades

IUPAC Name |

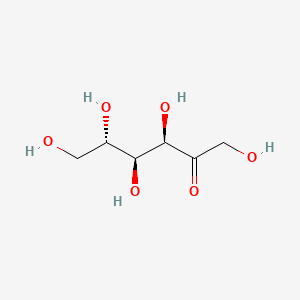

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-FUTKDDECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420083 | |

| Record name | L-(+)-Fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-48-9 | |

| Record name | L-Fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7776-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8X2IF6RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.